N-(6-methoxypyridin-3-yl)-1H-indole-5-carboxamide
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Overview
Description
N-(6-methoxypyridin-3-yl)-1H-indole-5-carboxamide is a heterocyclic compound that features both pyridine and indole moieties
Preparation Methods
The synthesis of N-(6-methoxypyridin-3-yl)-1H-indole-5-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 6-methoxypyridin-3-amine and 1H-indole-5-carboxylic acid.
Coupling Reaction: The two starting materials are coupled using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is carried out in an appropriate solvent, such as dichloromethane, at room temperature.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
N-(6-methoxypyridin-3-yl)-1H-indole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(6-methoxypyridin-3-yl)-1H-indole-5-carboxylic acid, while reduction may produce this compound alcohol.
Scientific Research Applications
N-(6-methoxypyridin-3-yl)-1H-indole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-methoxypyridin-3-yl)-1H-indole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
N-(6-methoxypyridin-3-yl)-1H-indole-5-carboxamide can be compared with similar compounds, such as:
N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine: This compound also contains a pyridine moiety and is studied for its medicinal properties.
N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide: Another compound with a pyridine ring, known for its cytotoxic activity against cancer cell lines.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which make it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H13N3O2 |
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Molecular Weight |
267.28 g/mol |
IUPAC Name |
N-(6-methoxypyridin-3-yl)-1H-indole-5-carboxamide |
InChI |
InChI=1S/C15H13N3O2/c1-20-14-5-3-12(9-17-14)18-15(19)11-2-4-13-10(8-11)6-7-16-13/h2-9,16H,1H3,(H,18,19) |
InChI Key |
ZWHQSHRYBHAFKK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)C2=CC3=C(C=C2)NC=C3 |
Origin of Product |
United States |
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